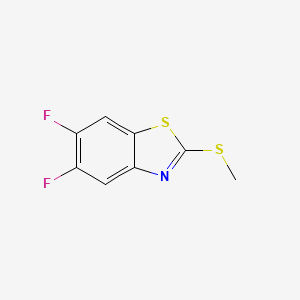
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions and a methylsulfanyl group at the 2 position on the benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole typically involves the introduction of fluorine atoms and a methylsulfanyl group onto a benzothiazole scaffold. One common method involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methylsulfanyl group can be introduced using methylthiolating agents like methylthiol or dimethyl disulfide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing their normal function. This can lead to the disruption of essential biochemical pathways in microorganisms, making it a potential antimicrobial agent. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Difluoro-2-methylsulfinyl-benzothiazole
- 5,6-Difluoro-2-methylsulfonyl-benzothiazole
- 5,6-Difluoro-2-methylthio-benzothiazole
Uniqueness
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole is unique due to the specific positioning of the fluorine atoms and the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C8H5F2NS2 |
|---|---|
Peso molecular |
217.3 g/mol |
Nombre IUPAC |
5,6-difluoro-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5F2NS2/c1-12-8-11-6-2-4(9)5(10)3-7(6)13-8/h2-3H,1H3 |
Clave InChI |
RZYQYRYPIDQSSP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=CC(=C(C=C2S1)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














